molecular formula C10H6F4O3 B1325781 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid CAS No. 951891-58-0

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid

Cat. No. B1325781
M. Wt: 250.15 g/mol
InChI Key: ZLUZCDBISQJJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .


Synthesis Analysis

While specific synthesis methods for “4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid” were not found, a method for the preparation of 2,3,4,5-tetrafluorophenol from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid has been proposed . This method involves the intramolecular cyclization of the salt of this acid in the presence of K2CO3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid is used in the synthesis of various heterocyclic systems. Salem et al. (2014) explored its reactivity towards different nucleophiles, resulting in the formation of compounds like pyridazinone, tetrahydroquinoline, and oxazinone (Salem, El-Hashash, Mahmoud, & Madkour, 2014).

Electrochemical Properties

Hildebrandt et al. (2010) synthesized a supercrowded 2,3,4,5-tetraferrocenylthiophene, revealing its electrochemical reversibility and electron-transfer properties, highlighting its potential in electrochemistry (Hildebrandt, Rüffer, Erasmus, Swarts, & Lang, 2010).

Antibacterial Activities

Zhang Ji-yun (2010) focused on the synthesis of 4,4′-(alkylmethylene)bis[1-phenyl-3-(2,3,4,5-tetrafluorophenyl)-5-pyrazolone], demonstrating significant antibacterial activity against E. coli, showing its potential in medical applications (Zhang Ji-yun, 2010).

Microwave-Assisted Synthesis

Tolstoluzhsky et al. (2008) developed an efficient protocol using microwave assistance and ytterbium triflate catalyst for the synthesis of derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, a related compound, which serves as a building block in the synthesis of biologically active compounds (Tolstoluzhsky, Gorobets, Kolos, & Desenko, 2008).

Nonlinear Optical Materials

Vanasundari et al. (2018) investigated derivatives of 4-oxobutanoic acid, finding that they are good candidates for nonlinear optical materials due to their dipole moment and hyperpolarizability (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antimicrobial and Antifungal Activities

Sayed et al. (2003) conducted a study on the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin, leading to compounds with antimicrobial and antifungal activities, showing its applicability in pharmaceutical research (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Fluorescence Probes Development

Setsukinai et al. (2003) designed novel fluorescence probes to detect reactive oxygen species, demonstrating the application of related compounds in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Corrosion Inhibition

Bentiss et al. (2007) explored 4H-triazole derivatives for corrosion and dissolution protection of mild steel, showing the application of related compounds in materials science (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Photoluminescent and Magnetic Properties

Pointillart et al. (2009) synthesized compounds demonstrating photoluminescent and magnetic properties, indicating potential applications in materials science and engineering (Pointillart, Maury, Le Gal, Golhen, Cador, & Ouahab, 2009).

Synthesis of Trifluoromethylated Analogues

Sukach et al. (2015) used related compounds to synthesize new trifluoromethylated analogues, indicating its significance in developing novel chemical entities (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).

properties

IUPAC Name

4-oxo-4-(2,3,4,5-tetrafluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c11-5-3-4(6(15)1-2-7(16)17)8(12)10(14)9(5)13/h3H,1-2H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUZCDBISQJJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid

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